(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone
Description
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone belongs to a class of piperazine-linked benzothiazole derivatives with a sulfonylphenyl methanone moiety. Its structure features a brominated benzo[d]thiazole ring, a piperazine core, and an ethylsulfonyl-substituted phenyl group. The ethylsulfonyl group enhances solubility and metabolic stability, while the bromine atom on the benzothiazole ring may influence electronic properties and binding interactions .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFVOCIDAKAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a bromobenzo[d]thiazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.4 g/mol. The presence of the bromine atom enhances its lipophilicity, which may improve its membrane permeability and biological activity compared to other halogenated derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.4 g/mol |
| Structural Features | Piperazine, Bromobenzo[d]thiazole, Ethylsulfonyl group |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung, colon, and breast cancer cells. For instance, a related compound demonstrated cytotoxic effects against A431 and A549 cancer cells, promoting apoptosis and cell cycle arrest at concentrations as low as 1 µM .
The mechanism by which this compound exerts its biological effects likely involves the interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. Computational models have suggested that modifications to the compound's structure can enhance binding affinity to these targets, thereby increasing its efficacy as an anticancer agent .
Case Studies
- Antitumor Activity : A study involving benzothiazole derivatives showed that compounds with similar structures effectively inhibited tumor growth in vitro. For example, one derivative exhibited a log GI50 value of -5.48 against non-small cell lung cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Effects : In addition to anticancer properties, benzothiazole derivatives have been evaluated for their anti-inflammatory activities. The presence of functional groups such as sulfonyl may contribute to these effects by modulating inflammatory pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , it is useful to compare it with other structurally similar compounds:
| Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
|---|---|---|
| (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone | -5.40 | Inhibition of cell cycle progression |
| (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone | -5.45 | Modulation of apoptosis pathways |
| (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone | -5.50 | Targeting specific kinases involved in signaling |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole and piperazine can effectively combat various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the structural features of the compound enhance its efficacy against microbial pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7).
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone | 25 |
| Control Drug | 15 |
The mechanism of action may involve the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest.
Neuroprotective Effects
Emerging research suggests that compounds containing piperazine rings may exhibit neuroprotective effects. The structural characteristics of this compound imply potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A recent study synthesized several derivatives based on the compound's structure and tested their efficacy against resistant bacterial strains. Results indicated that modifications to the ethylsulfonyl group enhanced antimicrobial potency.
- Cancer Research : In vitro assays on MCF7 cells demonstrated that treatment with the compound led to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.
- Neuroprotection Research : Preliminary studies using animal models have shown that compounds similar to this one can improve cognitive function by reducing neuroinflammation and oxidative damage.
Comparison with Similar Compounds
Bioactivity and Structure-Activity Relationships (SAR)
Antiproliferative Activity
Benzothiazole-piperazine derivatives, such as those with aryl sulfonamide groups (e.g., 4-nitrobenzene- or 3-trifluoromethylbenzene-sulfonamides), exhibit significant antiproliferative activity against cancer cell lines (IC₅₀ values: 1–10 µM) .
Protein Target Interactions
Bioactivity clustering studies indicate that structural similarity correlates with shared protein targets. For example:
- Piperazine-linked compounds with sulfonyl groups interact with kinases and GPCRs due to their hydrogen-bonding capabilities .
- Brominated benzothiazoles may enhance DNA intercalation or topoisomerase inhibition, as seen in related scaffolds .
Table 2: Bioactivity Profiles of Structural Analogs
Methodological Considerations in Structural Comparison
Graph-based similarity analysis, as opposed to fingerprint or bit-vector methods, is critical for capturing nuanced differences in piperazine-linked compounds. For instance:
- The bromobenzothiazole group in the target compound creates distinct π-π stacking interactions compared to thiophene or pyrazole rings in analogs .
- NMR chemical shift profiling (e.g., positions 29–44 in related scaffolds) reveals how substituents alter electronic environments, which may correlate with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
